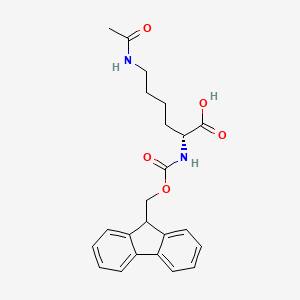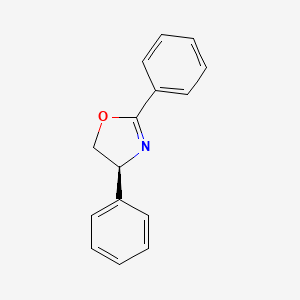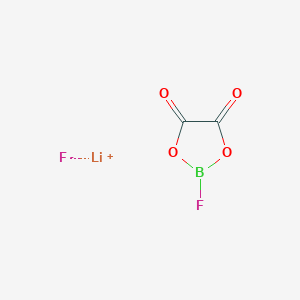
Fmoc-D-Lys(Ac)-OH
Vue d'ensemble
Description
Fmoc-D-Lys(Ac)-OH is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-D-Lys(Ac)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Lys(Ac)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Applications
- Supramolecular Gels: Fmoc-D-Lys(Ac)-OH is used in the creation of supramolecular hydrogels. These gels, derived from fluorenylmethoxycarbonyl-functionalized amino acids, are noted for their biocompatible and biodegradable properties. Specifically, Fmoc-D-Lys(Ac)-OH demonstrates weak antimicrobial properties when incorporated into these gels (Croitoriu et al., 2021).
Peptide Synthesis
- Improved Synthesis of Polypeptides: Research into polypeptides, which can impact human physiological processes and potentially offer disease treatments, has highlighted the importance of Fmoc-D-Lys(Ac)-OH. It is used as a material for simplifying and improving the synthetic method of polypeptides (Zhao Yi-nan & Melanie Key, 2013).
- Peptide Ligation: Azido-protected Fmoc–Lys–OH is synthesized for use in peptide ligation. This compound is integral in forming peptide bonds, particularly in contexts where reduced side reactions are crucial (Katayama et al., 2008).
- Insulin Analogs Synthesis: The synthesis and use of Fmoc-Lys(Pac)-OH for the creation of novel semisynthetic insulin analogs is a significant application. These analogs show variable binding affinities to insulin receptors, indicating potential for tailored diabetes treatments (Žáková et al., 2007).
Material Science and Nanoassembly
- Fluorescent Labeling of Peptides: Fmoc-D-Lys(Ac)-OH plays a role in the fluorescent labeling of peptides on solid phases. This application is pivotal in biochemical studies where visualization and tracking of peptides are necessary (Katritzky et al., 2008).
- Antibacterial Composite Materials: Fmoc-decorated self-assembling building blocks, which include Fmoc-D-Lys(Ac)-OH, are being developed for their antibacterial properties. These materials have applications in biomedical contexts, such as in preventing bacterial growth in medical devices or implants (Schnaider et al., 2019).
Cancer Therapy
- Anticancer Prodrugs: Fmoc-Lys(Ac)-OH has been used in the development of selective cancer therapy prodrugs. These prodrugs are activated by specific enzymes, showing promise for targeted treatment with minimal systemic toxicity (Ueki et al., 2016).
Other Applications
- Self-Assembly in Hydrogels: Fmoc-D-Lys(Ac)-OH contributes to the self-assembly in peptide-based hydrogels. These materials have potential applications in tissue engineering and drug delivery systems (Ryan et al., 2011).
Propriétés
IUPAC Name |
(2R)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBYVWJOXITAM-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Ac)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(Tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B8113212.png)
![(3E,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B8113216.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-methylethyl)-](/img/structure/B8113226.png)

![1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone](/img/structure/B8113246.png)
![tert-butyl 8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B8113251.png)